1-(3-Bromophenyl)-7-chloro-1-oxoheptane

Description

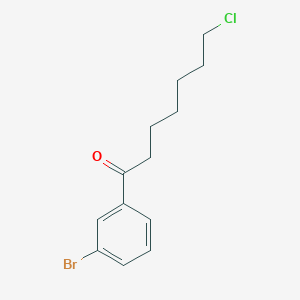

1-(3-Bromophenyl)-7-chloro-1-oxoheptane is a halogenated aromatic ketone featuring a 3-bromophenyl group attached to a 7-chloroheptanoyl chain. Its structure distinguishes it from shorter-chain or unsaturated analogs, as it contains a saturated aliphatic chain terminating in a ketone and chlorine atom. The compound is listed in commercial catalogs (e.g., Fluorochem ), suggesting its utility as a synthetic intermediate in organic chemistry.

Properties

IUPAC Name |

1-(3-bromophenyl)-7-chloroheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPUTIHPKDRYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642207 | |

| Record name | 1-(3-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-98-8 | |

| Record name | 1-(3-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-7-chloro-1-oxoheptane typically involves the following steps:

Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the meta position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.

Formation of Heptane Chain: The next step involves the formation of the heptane chain with a ketone group. This can be achieved through a series of reactions, including the use of Grignard reagents and subsequent oxidation to introduce the ketone functionality.

Chlorination: The final step involves the chlorination of the heptane chain to introduce the chlorine atom at the desired position. This can be achieved using thionyl chloride or other chlorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed:

Substitution Products: New derivatives with different substituents on the phenyl ring or heptane chain.

Oxidation Products: Carboxylic acids or other oxidized derivatives.

Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-7-chloro-1-oxoheptane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-1-oxoheptane involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, as well as the ketone group, play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Target Compound

- Structure: Aromatic 3-bromophenyl group linked to a saturated 7-chloroheptanoyl chain.

- Functional Groups : Ketone (C=O), bromine (aromatic), chlorine (aliphatic).

Analogous Chalcone Derivatives (–4)

- Examples :

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3)

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound 1)

- Structure: α,β-unsaturated ketones (enones) with halogenated aryl groups.

- Substituents: Bromine/chlorine on aromatic rings vs. aliphatic chlorine in the target compound.

Cytotoxic Activity Against MCF-7 Cells

Key Observations :

- Chalcone derivatives with bromine at the 3-position (Compound 3) showed moderate cytotoxicity, while bulky substituents (e.g., isopropyl in Compound 4) enhanced potency .

- The target compound’s aliphatic chlorine and lack of conjugation may reduce bioactivity compared to chalcones, but this remains speculative without experimental data.

Physicochemical Properties

- Chalcones: Crystalline yellow solids with solubility in organic solvents (e.g., DMSO, methanol) .

- Target Compound: Physical state and solubility uncharacterized in the evidence. Analogous bromophenyl compounds (e.g., 1-(3-Bromophenyl)cyclohexan-1-amine HCl) exhibit slight solubility in chloroform and methanol .

Biological Activity

1-(3-Bromophenyl)-7-chloro-1-oxoheptane, with the chemical formula and CAS number 898766-98-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromophenyl and chloro groups enhances its lipophilicity, facilitating membrane permeability and interaction with cellular components.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Interaction : Its structure allows for binding to specific receptors, potentially influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Research Findings

Recent studies have explored the pharmacological effects of this compound. Some key findings include:

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound has significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Cytotoxicity : Evaluations in cancer cell lines indicated that the compound may possess cytotoxic properties, leading to apoptosis in treated cells .

Case Studies

Several case studies have been conducted to assess the biological impact of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess antimicrobial activity | Showed significant inhibition of bacterial growth against E. coli and Staphylococcus aureus. |

| Study B | Evaluate cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |

| Study C | Investigate enzyme inhibition | Identified as a moderate inhibitor of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. |

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-6-chloro-1-oxohexane | Similar structure with different halogen substitution | Exhibits lower antimicrobial activity compared to this compound. |

| 1-(3-Chlorophenyl)-7-bromo-1-oxoheptane | Different halogen positions | Shows similar cytotoxicity but reduced enzyme inhibition capabilities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.